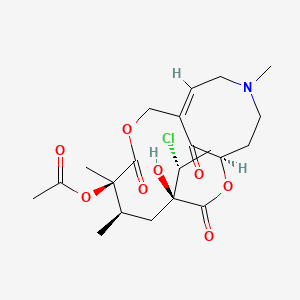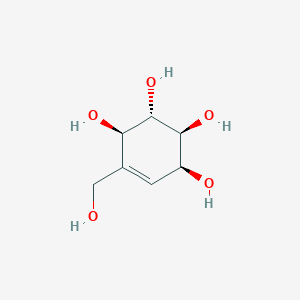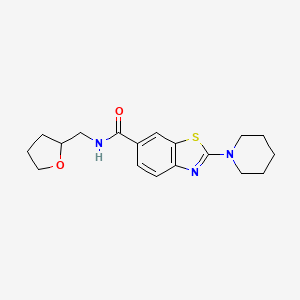
D-fuconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-fuconic acid is a fuconic acid. It is a conjugate acid of a D-fuconate.
Scientific Research Applications
Pharmacokinetics and In Vivo Effects
D-fuconic acid, as part of fumaric acid esters, is notable for its treatment applications in psoriasis and multiple sclerosis. The pharmacokinetics of fumaric acid esters, particularly dimethylfumarate (DMF), is crucial due to their plasma-membrane permeability and rapid metabolism in vivo into monomethylfumarate (MMF). This understanding aids in determining the mechanism of action of these compounds in clinical settings (Mrowietz et al., 2018).
Immunomodulatory and Neuroprotective Effects
Fumaric acid, from which this compound derivatives are formed, has been used therapeutically in psoriasis. Its esters, particularly DMF, exhibit immunomodulatory and neuroprotective effects. This is evidenced by clinical studies showing a reduction in peripheral CD4+ and CD8+ T-lymphocytes and an inhibitory effect on nuclear factor kappa B (NF-κB)-dependent transcription in human endothelial cells. These properties make it a potential treatment for multiple sclerosis (Gold et al., 2012).
Multifaceted Therapeutic Applications
This compound derivatives have shown potential in treating various disease conditions. The fumaric acid esters (FAEs) have been licensed for treating immune-mediated diseases like psoriasis and relapsing-remitting multiple sclerosis (RRMS). They have also shown efficacy in inflammatory cardiac conditions and as potential neuroprotectants against HIV-associated neurocognitive disorders. Additionally, FAEs are used in biodegradable scaffolds for tissue engineering and as drug delivery vehicles (Das et al., 2016).
Antioxidative Mechanism of Action
The antioxidative mechanism of action of fumaric acid and its esters is a critical aspect of its therapeutic application. It is known for inducing the transcription factor Nrf-2, contributing to its effectiveness in conditions like multiple sclerosis and psoriasis (Gold et al., 2012).
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3+,4+,5-/m1/s1 |
InChI Key |
NBFWIISVIFCMDK-MGCNEYSASA-N |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O |
SMILES |
CC(C(C(C(C(=O)O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C(=O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1238307.png)
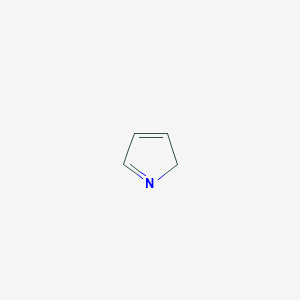
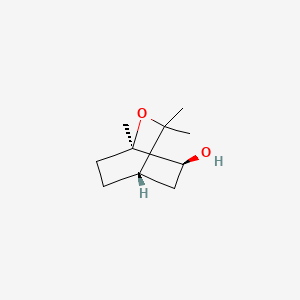
![2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1238313.png)
![1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1238314.png)


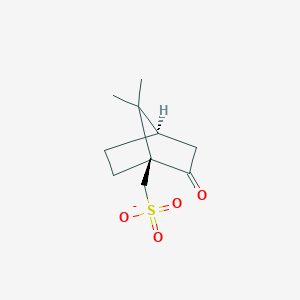
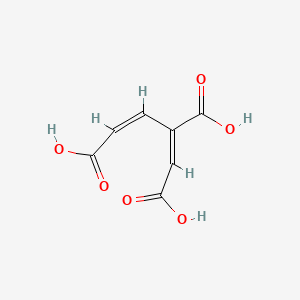
![methyl (1R,14R,15E)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1238321.png)
